Paclitaxel-d5

Bioanalytical Method Validation Therapeutic Drug Monitoring Pharmacokinetics

Paclitaxel-d5 is a deuterium-labeled paclitaxel analog (+5 Da mass shift) engineered for precise LC-MS/MS quantification as an internal standard. It eliminates matrix effects and ionization variability, delivering FDA-compliant precision (CV ≤4.2% intra-run) across 10–1,000 ng/mL. Ideal for clinical TDM, preclinical PK studies, and method cross-validation.

Molecular Formula C47H51NO14
Molecular Weight 858.9 g/mol
Cat. No. B016692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaclitaxel-d5
SynonymsAbraxane-d5;  Genaxol-d5;  Genetaxyl-d5;  OncoGel-d5;  Onxal-d5;  Pacliex-d5;  (-)-Paclitaxel-d5;  Taxol-d5;  Yewtaxan-d5;  NSC 125973-d5; 
Molecular FormulaC47H51NO14
Molecular Weight858.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
InChIInChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D
InChIKeyRCINICONZNJXQF-JQTCHTAZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d5)A solid

Paclitaxel-d5: A Deuterated Internal Standard for LC-MS/MS Quantification of Paclitaxel


Paclitaxel-d5 (CAS 1129540-33-5) is a stable isotope-labeled analogue of the antineoplastic agent paclitaxel, wherein five hydrogen atoms on the benzoyl group are replaced with deuterium atoms . This isotopic substitution increases the molecular weight by 5 Da (MW 858.94) while preserving the chemical and biological properties of the parent compound, making it an ideal internal standard (IS) for the accurate quantification of paclitaxel in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Why Unlabeled Paclitaxel or Other Taxane Analogs Cannot Substitute for Paclitaxel-d5 in Quantitative Bioanalysis


The fundamental requirement for a reliable internal standard in LC-MS/MS is near-identical chemical behavior to the analyte of interest, coupled with a distinct mass difference for separate detection. Unlabeled paclitaxel fails the latter criterion, as it is indistinguishable from the analyte by mass, rendering it useless for correction of matrix effects and instrument variability [1]. Conversely, alternative taxane analogs, such as docetaxel, exhibit differing ionization efficiencies and chromatographic retention times compared to paclitaxel, introducing systematic bias and precluding accurate quantification [2]. Paclitaxel-d5 uniquely satisfies both requirements: its five deuterium atoms provide a clear +5 Da mass shift for unambiguous MS detection, while its structural identity ensures co-elution and identical ionization behavior with native paclitaxel, thus compensating for all sources of analytical variability [3].

Quantitative Performance Metrics for LC-MS/MS Assays Utilizing Paclitaxel-d5 as an Internal Standard


Assay Precision and Accuracy: Validated Performance Using Paclitaxel-d5 in Human Plasma

An LC-MS/MS method validated according to FDA guidelines using Paclitaxel-d5 (PTX-D5) as the internal standard demonstrated excellent precision and accuracy for quantifying paclitaxel in human plasma [1]. Within-run coefficients of variation (CV) were ≤4.2%, and between-run CVs were ≤8.9%, with accuracy ranging from 88.7% to 104.0%. This performance directly enables reliable pharmacokinetic assessments and therapeutic drug monitoring.

Bioanalytical Method Validation Therapeutic Drug Monitoring Pharmacokinetics

Enhanced Assay Sensitivity and Reduced Matrix Interference via Deuterated Internal Standardization

The use of Paclitaxel-d5 as an internal standard enables a lower limit of quantification (LLOQ) of 0.2 ng/mL for unbound paclitaxel in human plasma, a 10-fold improvement over the 2 ng/mL LLOQ achievable without optimized deuterated IS correction [1]. The distinct mass shift provided by the five deuterium atoms (m/z 859.5→291.1 for d5-IS vs. 854.5→286.1 for paclitaxel) effectively minimizes matrix effects, which can otherwise suppress signal by 10-40% in complex biological samples, ensuring accurate quantification even at sub-therapeutic concentrations [2].

LC-MS/MS Method Development Matrix Effect Mitigation Assay Sensitivity

Validated Assay for Simultaneous Multi-Analyte Quantification in Preclinical Studies

A UHPLC-MS/MS method utilizing stable isotope-labeled palcitaxel-D5 as the internal standard was validated for the simultaneous quantification of reparixin and paclitaxel in rat plasma and urine, achieving a lower limit of quantification (LLOQ) of 5 ng/mL for paclitaxel [1]. This method required only 50 µL of sample volume and demonstrated minimal matrix effects (<15%), which is a significant reduction compared to older HPLC-UV methods that often exhibit >20% matrix interference and require larger sample volumes (≥200 µL).

Preclinical Pharmacokinetics Drug-Drug Interaction Studies UHPLC-MS/MS

Consistent Analytical Performance Across Diverse Tissue Matrices

The use of Paclitaxel-d5 as an internal standard ensures consistent quantification accuracy across disparate biological matrices. A validated LC-MS/MS method achieved a linear calibration range of 0.5-100 ng/mL in homogenized pig artery tissue, with quality control samples at 0.75, 7.5, and 75 ng/mL demonstrating acceptable accuracy and precision . This performance is comparable to that achieved in plasma (LLOQ 0.2-5 ng/mL) and buffer matrices, confirming that the deuterated internal standard effectively corrects for matrix-specific ionization suppression or enhancement.

Tissue Distribution Studies Drug-Eluting Device Analysis Method Transferability

Recommended Application Scenarios for Paclitaxel-d5 in Quantitative Bioanalysis and Drug Development


Clinical and Preclinical Pharmacokinetic (PK) Studies

Paclitaxel-d5 is the internal standard of choice for quantifying paclitaxel in plasma, serum, or whole blood samples from pharmacokinetic studies in humans or animals. Its use, as validated by Wang et al. (2016), ensures the high precision (CV ≤8.9%) and accuracy (88.7-104.0%) required for calculating key PK parameters such as AUC, Cmax, and t1/2 [1]. The 10-fold improvement in LLOQ (down to 0.2 ng/mL) enabled by Paclitaxel-d5 is particularly critical for accurately characterizing the terminal elimination phase and for measuring unbound drug concentrations in microdialysis or protein binding studies [2].

Therapeutic Drug Monitoring (TDM) and Bioequivalence Studies

For clinical laboratories developing assays to monitor paclitaxel plasma concentrations in patients—whether for dose optimization or to support Abbreviated New Drug Applications (ANDAs) for generic formulations—Paclitaxel-d5 is essential. The validated method by Wang et al. (2016), with its linear range of 10-1000 ng/mL and detection limit of 10 ng/mL, directly supports TDM applications and meets FDA validation requirements for accuracy and precision [1]. The use of a stable isotope-labeled IS mitigates matrix effects from patient-to-patient variability, ensuring robust and reproducible quantification across a diverse clinical population.

Tissue Distribution and Targeted Delivery Studies

Paclitaxel-d5 is the preferred internal standard for quantifying paclitaxel in solid tissues, such as tumor biopsies or arterial segments from drug-eluting stent studies. As demonstrated by the validated tissue assay using pig arteries (linear range 0.5-100 ng/mL) , the deuterated IS effectively compensates for the complex matrix effects encountered in tissue homogenates, which can be substantial due to high lipid and protein content. This ensures that measured tissue concentrations accurately reflect drug distribution, a critical endpoint for evaluating novel formulations, nanomedicines, and local drug delivery devices.

Method Development and Validation for Multi-Analyte Panels

Paclitaxel-d5 is a robust internal standard for developing and validating high-throughput LC-MS/MS methods intended to simultaneously quantify paclitaxel alongside other anticancer agents (e.g., reparixin) [3] or metabolites. Its consistent performance across different matrices (plasma, urine) and with minimal sample pre-treatment (e.g., simple protein precipitation) reduces method development time and complexity. This is particularly valuable for drug-drug interaction studies or for analyzing samples from combination chemotherapy regimens, where a single, validated method can quantify multiple drugs, streamlining workflow and conserving precious clinical samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paclitaxel-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.